molecular formula C10H8N2OS B587436 2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-02-8

2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B587436
CAS No.: 157764-02-8
M. Wt: 204.247
InChI Key: GUNVDEJBCQWBOH-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group attached to the benzene ring and a nitrile group attached to the acetonitrile moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile typically involves the reaction of 4-methoxybenzothiazole with acetonitrile under specific conditions. One common method is the Knoevenagel condensation, where the benzothiazole derivative reacts with acetonitrile in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-tubercular and anti-cancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound’s structure allows it to bind to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-(4-methoxy-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-13-7-3-2-4-8-10(7)12-9(14-8)5-6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNVDEJBCQWBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285669
Record name 4-Methoxy-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-02-8
Record name 4-Methoxy-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157764-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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